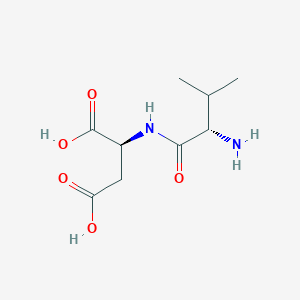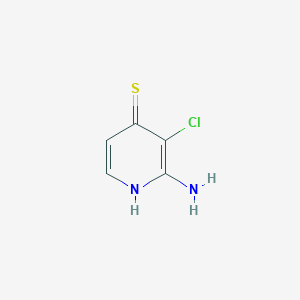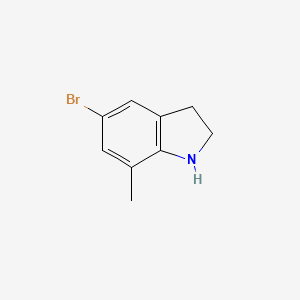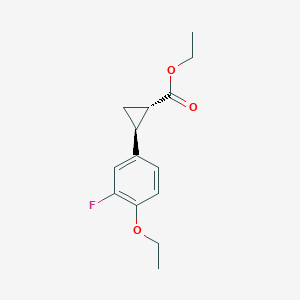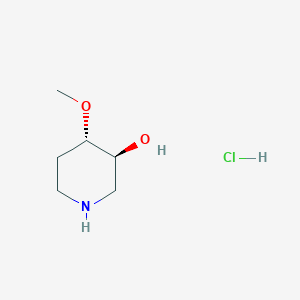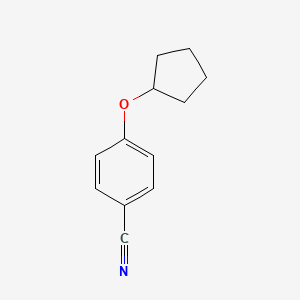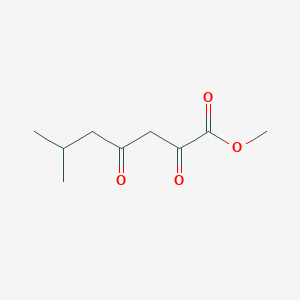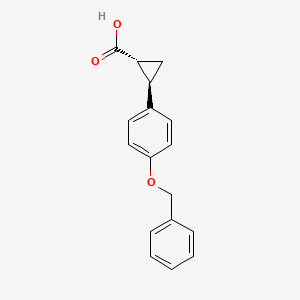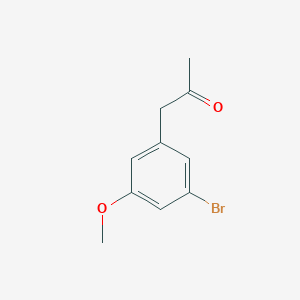
1-(3-Bromo-5-methoxyphenyl)propan-2-one
Overview
Description
“1-(3-Bromo-5-methoxyphenyl)propan-2-one” is a chemical compound with the molecular formula C10H11BrO2. It has a molecular weight of 243.1 . The IUPAC name for this compound is 1-bromo-3-(2-methoxyphenyl)acetone .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-carbon backbone with a bromine atom attached to the first carbon, a ketone functional group on the second carbon, and a 2-methoxyphenyl group on the third carbon . The InChI code for this compound is 1S/C10H11BrO2/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5H,6-7H2,1H3 .Scientific Research Applications
Synthesis and Characterization
A number of studies have been conducted on the synthesis and characterization of bromophenol derivatives, including "1-(3-Bromo-5-methoxyphenyl)propan-2-one." For instance, research on bromophenol derivatives from the red alga Rhodomela confervoides identified compounds structurally similar to "this compound" (Zhao et al., 2004). These compounds were analyzed for their potential biological activity, showcasing the significance of such derivatives in natural product chemistry and their potential applications in medicinal chemistry.
Antimicrobial Activity
Bromophenol derivatives have also been studied for their antimicrobial properties. A study on antibacterial bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated that some of these compounds exhibit moderate antibacterial activity, indicating their potential as leads for the development of new antimicrobial agents (Xu et al., 2003). This research suggests that "this compound" and similar compounds could be valuable for further investigation in the context of combating microbial resistance.
Anti-inflammatory and Gastroprotective Effects
Research into the biological activity of chalcones, compounds related to "this compound," has revealed their anti-inflammatory and gastroprotective properties. A study synthesized various chalcones and evaluated their efficacy in reducing inflammation and protecting against gastric ulcers, showing promising results for certain derivatives (Okunrobo et al., 2006). This highlights the therapeutic potential of bromophenol derivatives in treating inflammation and gastric ulcers.
Synthesis of Enantiomerically Pure Compounds
The development of methods for the synthesis of enantiomerically pure compounds is crucial in the pharmaceutical industry. A study on the synthesis of "1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane," a compound related to "this compound," demonstrated a facile procedure for obtaining enantiomerically pure derivatives, which is important for the development of drugs with specific chiral properties (Zhang et al., 2014). This research underscores the importance of stereochemistry in the synthesis and application of bromophenol derivatives.
properties
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)3-8-4-9(11)6-10(5-8)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRORSXGBJQGWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280827 | |
| Record name | 1-(3-Bromo-5-methoxyphenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205826-76-2 | |
| Record name | 1-(3-Bromo-5-methoxyphenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205826-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-methoxyphenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



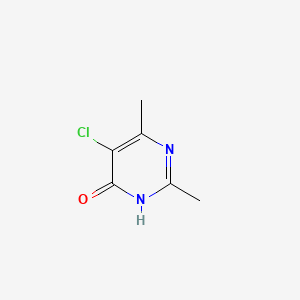
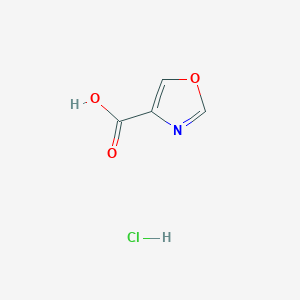
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)
